molecular formula C8H3ClF3NS2 B13660985 2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole

2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole

Cat. No.: B13660985
M. Wt: 269.7 g/mol
InChI Key: RGGKPCOWTAWSBD-UHFFFAOYSA-N
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Description

2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole is a chemical compound known for its unique structure and properties. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is characterized by the presence of a chloro group and a trifluoromethylthio group attached to the benzothiazole ring, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole typically involves the reaction of 2-chlorobenzothiazole with trifluoromethylthiolating agents under controlled conditions. One common method includes the use of trifluoromethylthiolating reagents such as trifluoromethylthiolating salts or trifluoromethylthiolating reagents in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzothiazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole
  • 2-(Chloromethyl)-5-(trifluoromethyl)benzothiazole
  • 2-Chloro-5-(trifluoromethyl)benzoic acid

Comparison: Compared to similar compounds, 2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C8H3ClF3NS2

Molecular Weight

269.7 g/mol

IUPAC Name

2-chloro-5-(trifluoromethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C8H3ClF3NS2/c9-7-13-5-3-4(15-8(10,11)12)1-2-6(5)14-7/h1-3H

InChI Key

RGGKPCOWTAWSBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)N=C(S2)Cl

Origin of Product

United States

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